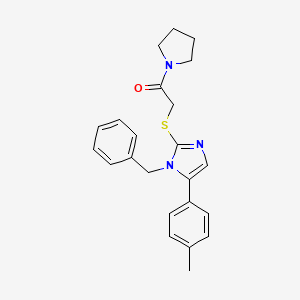

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-18-9-11-20(12-10-18)21-15-24-23(26(21)16-19-7-3-2-4-8-19)28-17-22(27)25-13-5-6-14-25/h2-4,7-12,15H,5-6,13-14,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKJGLBVFGTBRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of Imidazole Core: : The imidazole core can be synthesized through the Debus-Radziszewski imidazole synthesis or by cyclization reactions involving di-substituted ureas and alpha-keto acids.

Benzylation: : The next step involves the benzylation of the imidazole core using benzyl halides under basic conditions to introduce the benzyl group.

Introduction of Tolyl Group: : The tolyl group is introduced through Friedel-Crafts alkylation or other arylation methods.

Formation of Thioether Linkage: : The thioether linkage can be formed by reacting the benzyl-tolyl-imidazole derivative with a suitable thiol compound.

Attachment of Pyrrolidin-1-yl Ethanone:

Industrial Production Methods

On an industrial scale, the synthesis of 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone may utilize optimized versions of these steps to enhance yield, purity, and cost-efficiency. Large-scale production often involves continuous flow chemistry or catalytic processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically at the thioether linkage or aromatic rings.

Reduction: : Reduction reactions may target the carbonyl groups or aromatic nitro groups if present.

Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and imidazole nitrogen.

Hydrolysis: : The ethanone moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation Reagents: : KMnO₄, H₂O₂, or m-CPBA.

Reduction Reagents: : NaBH₄, LiAlH₄, or catalytic hydrogenation.

Substitution Reagents: : Halogens, alkyl halides, or aryl halides.

Hydrolysis Conditions: : Acidic or basic aqueous solutions at elevated temperatures.

Major Products

Oxidation Products: : Sulfoxides or sulfones, oxidized aromatic rings.

Reduction Products: : Alcohols or amines.

Substitution Products: : Substituted imidazole derivatives.

Hydrolysis Products: : Carboxylic acids or amides.

Scientific Research Applications

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide is a complex organic compound that belongs to the class of hydrazones. It contains a central hydrazine (N-N) functional group bonded to an amide (C=O-NH). The molecular formula is C13H13N7O4, with a molecular weight of 331.29 g/mol . The compound features a pyrimidine ring substituted with an amino group and a nitro group, linked to a hydrazine moiety, connected to a benzamide structure.

Potential Applications

The presence of these functional groups suggests potential biological activity, particularly in pharmacological applications.

- Antiviral Activity Research indicates that N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide exhibits significant biological activity, particularly as an inhibitor in various disease models. Its structural components suggest potential efficacy against viral infections, including its role in inhibiting HIV replication. Studies have shown that similar compounds can interfere with viral proteins, enhancing their therapeutic potential against viral diseases.

The uniqueness of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide lies in its specific combination of functional groups that may provide distinct mechanisms of action compared to these similar compounds. Further research is necessary to elucidate its full pharmacological profile and therapeutic potential.

Table of Compounds and Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide | Hydrazine linked to benzamide and pyrimidine | Potential antiviral activity |

| Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazide | Similar hydrazine and pyrimidine structure | Antiviral potential |

| 4-Amino-N-(4-nitrophenyl)sulfonylbenzamide | Sulfonamide group enhances interaction with viral proteins | Strong HIV inhibitory effects |

| N-(4-methylphenyl)-6-amino-pyrimidin-4-carboxamide | Pyrimidine core with carboxamide functionality | Investigated for antiviral properties |

Chemical Reactivity

Mechanism of Action

The mechanism by which 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects depends on its specific application:

Molecular Targets: : It may interact with enzymes, receptors, or other biomolecules, altering their activity or function.

Pathways Involved: : Could modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-((1-(Furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Molecular Formula : C₂₂H₂₅N₃O₂S

Molecular Weight : 395.5 g/mol

- Key Differences :

- Implications :

- The furan group could enhance solubility due to its polar nature, while piperidine might alter binding affinity in biological systems compared to pyrrolidine.

5-Aryl-4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Derivatives

Example : Compound 5a (C₃₀H₂₁N₅O₂S) .

- A thiazole moiety and naphthalene substituent introduce extended conjugation and hydrophobicity, contrasting with the p-tolyl and benzyl groups in the target compound. The pyrrolidin-2-one ring differs from the ethanone-linked pyrrolidine in the target compound.

- Biological Activity :

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

- Key Differences: The imidazole ring is replaced with a tetrazole ring, a bioisostere for carboxylic acids, which may improve metabolic stability . The ethanone-piperidine moiety is retained, but the absence of a thioether linkage reduces sulfur-related reactivity.

- Synthesis :

Nitroimidazole Derivatives with Ethanol/Esters

Example: 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols .

- Key Differences: A nitro group at the 5-position of the imidazole ring introduces strong electron-withdrawing effects, contrasting with the electron-donating p-tolyl group in the target compound . Substituents like arylethanol or α-carbonyl esters replace the thioether-pyrrolidinyl ethanone chain.

- Implications: Nitroimidazoles are known for antiparasitic and radiosensitizing activities, suggesting divergent applications compared to the target compound .

Structural and Functional Group Analysis

Discussion of Structural Impact on Properties

- Electron-Donating vs. Withdrawing Groups : The p-tolyl group in the target compound may enhance stability compared to nitroimidazoles, which are prone to reductive activation .

- Heterocycle Size: Piperidine (six-membered) vs.

- Thioether vs. Oxygen/Sulfur-Free Linkages : The thioether in the target compound could influence redox reactivity and membrane permeability compared to tetrazole or ester-linked analogs .

Biological Activity

The compound 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features an imidazole ring, a thioether linkage, and a pyrrolidine moiety, which contribute to its unique biological properties. The synthesis typically involves:

- Formation of the Imidazole Ring : Utilizing the Debus-Radziszewski synthesis method.

- Thioether Formation : Reacting the imidazole derivative with thiol compounds.

- Pyrrolidine Introduction : Alkylation of the thioether-imidazole intermediate with pyrrolidine .

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets:

- Receptor Modulation : The imidazole ring may facilitate hydrogen bonding and π-π interactions with receptor sites, influencing their activation or inhibition.

- Enzyme Interaction : It may act as an enzyme modulator, affecting metabolic pathways critical in disease processes .

Antimicrobial Properties

Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have shown effectiveness against various bacteria:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Antifungal Activity

In addition to antibacterial effects, compounds similar to 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone have demonstrated antifungal activities in vitro. Studies have shown that specific structural modifications can enhance this activity, making them potential candidates for antifungal drug development .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Study on Pyrrolidine Derivatives : A study evaluated various pyrrolidine derivatives for their antibacterial and antifungal properties, revealing that structural variations significantly affect their efficacy .

- Imidazole Derivatives in Cancer Research : Research has indicated that imidazole-based compounds can exhibit anticancer properties by targeting specific cancer cell lines, although detailed studies on this particular compound are still needed .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone | Structure | Antibacterial, Antifungal |

| 2-((1-benzyl-5-(phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone | Lacks p-tolyl group | Reduced activity compared to p-tolyl derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.